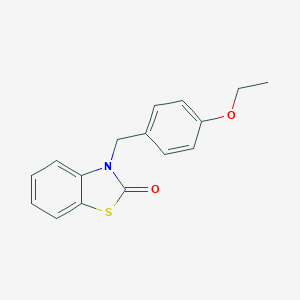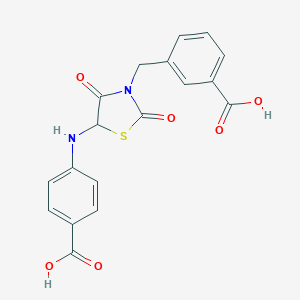
3-(2-oxo-1,3-benzoxazol-3(2H)-yl)-N-(2-phenylethyl)propanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(2-oxo-1,3-benzoxazol-3(2H)-yl)-N-(2-phenylethyl)propanamide is a synthetic organic compound characterized by a benzoxazole ring fused to a propanamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-oxo-1,3-benzoxazol-3(2H)-yl)-N-(2-phenylethyl)propanamide typically involves the following steps:
-
Formation of Benzoxazole Ring: : The benzoxazole ring can be synthesized by the cyclization of 2-aminophenol with a carboxylic acid derivative under dehydrating conditions. Common reagents include phosphorus oxychloride (POCl₃) or polyphosphoric acid (PPA).
-
Attachment of Propanamide Moiety: : The benzoxazole intermediate is then reacted with a propanoyl chloride derivative in the presence of a base such as triethylamine to form the propanamide linkage.
-
Introduction of Phenylethyl Group: : The final step involves the alkylation of the amide nitrogen with a phenylethyl halide (e.g., phenylethyl bromide) under basic conditions.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to maximize yield and purity. Catalysts and automated systems may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The benzoxazole ring can undergo oxidation reactions, typically using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA).
Reduction: Reduction of the carbonyl group in the benzoxazole ring can be achieved using reducing agents like lithium aluminum hydride (LiAlH₄).
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the amide nitrogen or the benzoxazole ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-CPBA.
Reduction: LiAlH₄, sodium borohydride (NaBH₄).
Substitution: Alkyl halides, bases like sodium hydride (NaH), potassium carbonate (K₂CO₃).
Major Products
Oxidation: Oxidized benzoxazole derivatives.
Reduction: Reduced amide or benzoxazole derivatives.
Substitution: Alkylated or acylated derivatives depending on the substituents used.
Scientific Research Applications
Chemistry
In organic synthesis, 3-(2-oxo-1,3-benzoxazol-3(2H)-yl)-N-(2-phenylethyl)propanamide can serve as a building block for more complex molecules. Its unique structure allows for diverse chemical modifications, making it valuable in the development of new synthetic methodologies.
Biology
This compound may exhibit biological activity, potentially acting as a ligand for certain receptors or enzymes. Its structural features suggest it could interact with biological macromolecules, making it a candidate for drug discovery and development.
Medicine
In medicinal chemistry, derivatives of this compound could be explored for their pharmacological properties
Industry
In materials science, this compound could be used in the synthesis of polymers or as a precursor for advanced materials with specific properties, such as fluorescence or conductivity.
Mechanism of Action
The mechanism of action of 3-(2-oxo-1,3-benzoxazol-3(2H)-yl)-N-(2-phenylethyl)propanamide would depend on its specific application. In a biological context, it might interact with proteins or nucleic acids, modulating their function. The benzoxazole ring could facilitate binding to specific molecular targets, while the propanamide moiety might influence the compound’s solubility and bioavailability.
Comparison with Similar Compounds
Similar Compounds
Benzoxazole Derivatives: Compounds like 2-aminobenzoxazole and 2-mercaptobenzoxazole share the benzoxazole core but differ in their functional groups.
Propanamide Derivatives: N-phenylpropanamide and N-benzylpropanamide are structurally similar but lack the benzoxazole ring.
Uniqueness
3-(2-oxo-1,3-benzoxazol-3(2H)-yl)-N-(2-phenylethyl)propanamide is unique due to the combination of the benzoxazole ring with the propanamide and phenylethyl groups. This structural arrangement provides a distinct set of chemical and physical properties, making it versatile for various applications.
Properties
IUPAC Name |
3-(2-oxo-1,3-benzoxazol-3-yl)-N-(2-phenylethyl)propanamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N2O3/c21-17(19-12-10-14-6-2-1-3-7-14)11-13-20-15-8-4-5-9-16(15)23-18(20)22/h1-9H,10-13H2,(H,19,21) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HQYZOCRUOVTJQB-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCNC(=O)CCN2C3=CC=CC=C3OC2=O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N2O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-(2-methoxybenzyl)benzo[d]thiazol-2(3H)-one](/img/structure/B353003.png)

![3-(4-isopropoxy-3-methoxybenzyl)benzo[d]thiazol-2(3H)-one](/img/structure/B353005.png)

![3-[2-(4-Methylphenoxy)ethyl]-1,3-benzothiazol-2-one](/img/structure/B353008.png)
![3-[2-(3-Methylphenoxy)ethyl]-1,3-benzothiazol-2-one](/img/structure/B353009.png)
![3-(2-(2-chlorophenoxy)ethyl)benzo[d]thiazol-2(3H)-one](/img/structure/B353011.png)
![2-({3-[3-(Methoxycarbonyl)benzyl]-2,4-dioxo-1,3-thiazolidin-5-yl}amino)benzoic acid](/img/structure/B353015.png)

![3-(2-(4-methoxyphenoxy)ethyl)benzo[d]thiazol-2(3H)-one](/img/structure/B353021.png)

![3-[3-(2-methoxyphenoxy)propyl]-1,3-benzoxazol-2(3H)-one](/img/structure/B353027.png)

